molecular formula C5H7NS B2903011 1-Isothiocyanato-2-methylcyclopropane CAS No. 1247449-42-8

1-Isothiocyanato-2-methylcyclopropane

Cat. No. B2903011
CAS RN: 1247449-42-8
M. Wt: 113.18
InChI Key: FEXIFGCTJNAXRN-UHFFFAOYSA-N
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Description

1-Isothiocyanato-2-methylcyclopropane is a chemical compound with the molecular formula C5H7NS . It has a molecular weight of 113.18 . The IUPAC name for this compound is this compound .


Synthesis Analysis

There are several methods for the synthesis of isothiocyanates. One method involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide . Another method involves a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines . This reaction can convert isocyanides to isothiocyanates using sulfur and catalytic amounts of amine bases .


Molecular Structure Analysis

The molecular structure of this compound consists of 5 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 1 sulfur atom .

Mechanism of Action

Target of Action

1-Isothiocyanato-2-methylcyclopropane, like other isothiocyanates, has numerous protein targets . These targets play a crucial role in various diseases such as cancer, neurodegeneration, inflammatory disease, metabolic disease, and infection .

Mode of Action

Isothiocyanates interact with their protein targets to exert protection against these diseases . The major mechanisms by which isothiocyanates confer protection involve the induction of stress response pathways that restore cellular redox and protein homeostasis, and contribute to the resolution of inflammation . At high concentrations, isothiocyanates can cause cell cycle arrest and selectively kill cancer cells by inducing apoptosis, autophagy, or necrosis .

Biochemical Pathways

Isothiocyanates affect several biochemical pathways. They induce stress response pathways that restore the cellular redox and protein homeostasis . They also contribute to the resolution of inflammation . In addition, they can inhibit the function of MEKK1, a MAP3K that regulates ERK and JNK MAPK pathways, pro-apoptotic and pro-survival pathways .

Result of Action

The result of the action of this compound is the protection against various diseases such as cancer, neurodegeneration, inflammatory disease, metabolic disease, and infection . This protection is achieved through the induction of stress response pathways, resolution of inflammation, and selective killing of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, the presence of β-thioglucosidase enzymes, known as myrosinases, in the same plants that contain glucosinolates can affect the formation of isothiocyanates

properties

IUPAC Name

1-isothiocyanato-2-methylcyclopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS/c1-4-2-5(4)6-3-7/h4-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXIFGCTJNAXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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